3-amino-5-bromo-6-methyl-3H-pyridin-2-one
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Overview
Description
3-amino-5-bromo-6-methyl-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-6-methyl-3H-pyridin-2-one can be achieved through several methods. One common approach involves the bromination of 2-amino-3-methylpyridine. The process typically includes the following steps:
Bromination: 2-amino-3-methylpyridine is treated with bromine in the presence of acetic acid to yield 3-amino-5-bromo-6-methylpyridine.
Cyclization: The brominated product undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-6-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3-amino-5-bromo-6-methyl-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-6-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-5-bromo-6-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-amino-5-bromo-6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-5(8)6(10)9-3/h2,5H,8H2,1H3 |
InChI Key |
ULMPAJJKODQWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=C1Br)N |
Origin of Product |
United States |
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